3,5-Dibromo-4-pyridinol
Overview
Description
3,5-Dibromo-4-pyridinol is a compound that is closely related to various pyridine derivatives which have been synthesized and studied for their unique chemical properties and potential applications in different fields of chemistry. Although the provided papers do not directly discuss 3,5-Dibromo-4-pyridinol, they do provide insights into the synthesis, molecular structure, and reactivity of related pyridine compounds, which can be extrapolated to understand the characteristics of 3,5-Dibromo-4-pyridinol.
Synthesis Analysis
The synthesis of pyridine derivatives can be complex and diverse. For instance, the Diels-Alder cycloadditions of 3,5-dibromo-2-pyrone, a compound structurally similar to 3,5-Dibromo-4-pyridinol, have been shown to be highly potent and stereoselective, leading to a variety of bicycloadducts with high chemical yields and endo/exo ratios . Additionally, the synthesis of 3,5-disubstituted-2-pyridylpyrroles from the condensation of 1,3-diones and 2-(aminomethyl)pyridine indicates a marked regioselectivity and suggests multiple pathways to the product . These studies highlight the potential synthetic routes that could be adapted for the synthesis of 3,5-Dibromo-4-pyridinol.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is crucial in determining their reactivity and potential applications. For example, the X-ray structures of mono and bis amino-5H-chromeno[3,4-c]pyridin-5-one derivatives have been reported, providing insights into the stereochemistry and electronic properties of these compounds . Similarly, the iron(II) complexes of 2,6-di(1H-pyrazol-3-yl)-pyridine derivatives exhibit interesting intermolecular hydrogen bonding and sterically bulky substituents, which could influence the properties of 3,5-Dibromo-4-pyridinol .
Chemical Reactions Analysis
The reactivity of pyridine derivatives with various reagents can lead to a wide range of chemical reactions. For instance, the reactivity of highly nucleophilic pyridines with electrophiles has been described, which could be relevant to the behavior of 3,5-Dibromo-4-pyridinol in the presence of electrophilic agents . Moreover, the preparation of 1,5-Dihydropyrazolo[3',4':5,6]pyrano[3,4-b]pyridines via a microwave-assisted, palladium-catalyzed regioselective C-H heteroarylation of electron-rich pyrazoles demonstrates the potential for C-H activation and heteroarylation reactions in pyridine chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and substituents. The synthesis of 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans via four-component reactions illustrates the versatility of pyridine derivatives to form structurally diverse compounds with varying physical and chemical properties . These findings can be used to infer the potential properties of 3,5-Dibromo-4-pyridinol, such as solubility, melting point, and reactivity towards other chemical species.
Scientific Research Applications
1. Sensitization of Europium(III) Luminescence
The substitution at the 4 and 3,5 positions in the pyridine ring of europium(III) pyridine-2,6-dicarboxylate complexes, including the use of 3,5-dibromo-4-hydroxy derivatives, has been investigated for the sensitization of Eu3+ ion luminescence. This research is significant for the development of luminescent materials and their applications in biological systems (George et al., 2006).
2. Photophysical Properties in Boron-Dipyrromethenes
3,5-Dibromo-4-pyridinol derivatives are utilized in the study of the photophysical properties of boron-dipyrromethenes (BODIPYs). The research focuses on the impact of pyridone versus oxypyridine groups on spectral, electrochemical, and photophysical properties, contributing to the development of novel BODIPY dyes (Khan et al., 2010).
3. Use in Diels-Alder Cycloadditions
3,5-Dibromo-2-pyrone, a related compound, has been explored for its reactivity in Diels-Alder cycloadditions. This research is pivotal in synthetic chemistry, providing a method for producing various bicycloadducts with potential applications in synthesizing new organic compounds (Cho et al., 2002).
4. Molecular Spectroscopic Studies
Molecular vibrations and spectroscopic properties of 3,5-dibromo-2,6-dimethoxy pyridine, a compound closely related to 3,5-dibromo-4-pyridinol, have been investigated. These studies are essential for understanding the molecular structure and properties, with implications in materials science (Xavier & Gobinath, 2012).
5. Palladium-Catalyzed Amination
Palladium-catalyzed amination of 3,5-dibromo-pyridines has been studied for the formation of new pyridine-containing macrocycles. This research has applications in the field of organic synthesis, particularly in the development of new macrocyclic compounds (Averin et al., 2005).
Safety And Hazards
properties
IUPAC Name |
3,5-dibromo-1H-pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBBVOSRBZCCOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70180469 | |
Record name | 4-Pyridinol, 3,5-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70180469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-4-pyridinol | |
CAS RN |
25813-25-6 | |
Record name | 3,5-Dibromo-4-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25813-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridinol, 3,5-dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025813256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dibromo-4-pyridinol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203048 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Pyridinol, 3,5-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70180469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dibromo-4-hydroxypyridine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GU6A9RF62D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.